molecular formula C14H13FN2O2S B2717391 5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole CAS No. 477872-41-6

5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole

Cat. No.: B2717391
CAS No.: 477872-41-6
M. Wt: 292.33
InChI Key: VMFUKXBHQLYRIG-RQZCQDPDSA-N
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Description

5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole is a synthetic organic compound that features a thiazole ring, a fluorobenzoyl group, and an ethanimidoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the Ethanimidoyl Group: This step involves the reaction of the thiazole derivative with an appropriate imidoyl chloride under basic conditions.

    Attachment of the 4-Fluorobenzoyl Group: The final step is the esterification reaction where the ethanimidoyl-thiazole intermediate is reacted with 4-fluorobenzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidoyl group, converting it to an amine.

    Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its thiazole ring is a versatile moiety that can be modified to create a wide range of derivatives.

Biology

Biologically, compounds containing thiazole rings are known for their antimicrobial and antifungal properties. 5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole may exhibit similar activities, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Thiazole derivatives are often investigated for their anti-inflammatory, anticancer, and antiviral properties.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole would depend on its specific application. Generally, thiazole derivatives can interact with various molecular targets, including enzymes and receptors, altering biochemical pathways. The fluorobenzoyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-1,3-thiazole: A simpler thiazole derivative without the fluorobenzoyl and ethanimidoyl groups.

    4-Fluorobenzoyl chloride: A precursor in the synthesis of the target compound.

    Thiazole-4-carboxylic acid: Another thiazole derivative with different functional groups.

Uniqueness

5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluorobenzoyl group may enhance its stability and bioavailability compared to other thiazole derivatives.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

[(E)-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylideneamino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2S/c1-8-13(20-10(3)16-8)9(2)17-19-14(18)11-4-6-12(15)7-5-11/h4-7H,1-3H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFUKXBHQLYRIG-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=NOC(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C)/C(=N/OC(=O)C2=CC=C(C=C2)F)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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